molecular formula C22H18Cl2N2O2 B329725 N~1~,N~2~-bis(4-chlorobenzyl)phthalamide

N~1~,N~2~-bis(4-chlorobenzyl)phthalamide

Cat. No.: B329725
M. Wt: 413.3 g/mol
InChI Key: IYIUCSFDAUOOCB-UHFFFAOYSA-N
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Description

N¹,N²-Bis(4-chlorobenzyl)phthalamide is a bis-amide derivative featuring a phthalamide core (a benzene ring fused with two amide groups) substituted with two 4-chlorobenzyl moieties. For instance, phthalamide derivatives are typically synthesized via the reaction of phthaloyl chloride with primary amines under anhydrous conditions . The compound’s structure is characterized by:

  • 4-Chlorobenzyl substituents: Introduce electron-withdrawing chlorine atoms, influencing electronic properties and intermolecular interactions (e.g., halogen bonding).

This compound is structurally related to pharmaceutical impurities, such as the Rivaroxaban phthalamide impurity (N¹,N²-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)phthalamide), highlighting its relevance in drug development and quality control .

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

1-N,2-N-bis[(4-chlorophenyl)methyl]benzene-1,2-dicarboxamide

InChI

InChI=1S/C22H18Cl2N2O2/c23-17-9-5-15(6-10-17)13-25-21(27)19-3-1-2-4-20(19)22(28)26-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,27)(H,26,28)

InChI Key

IYIUCSFDAUOOCB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

N¹,N²-Bis(4-chlorobenzyl)oxalamide (9s)

  • Core structure : Oxalamide (two amide groups linked by an ethylene bridge) instead of phthalamide.
  • Substituents : Identical 4-chlorobenzyl groups.
  • Key Data: ¹H NMR: δ 9.36 (amide NH), 7.37–7.28 (aromatic protons), 4.31 (CH₂) . Melting Point: Not reported, but oxalamides generally exhibit lower melting points than phthalamides due to reduced rigidity. Applications: Used in coordination chemistry and as a ligand precursor.

However, the phthalamide derivative’s fused aromatic system may improve thermal stability .

Receptor 2: N¹,N²-Bis((1S,2S)-1-(4-phenylbutylcarbamoyl)-2-methylbutyl)phthalamide

  • Core structure : Phthalamide with chiral, branched substituents.
  • Key Data :
    • Synthesis : Reacting isophthaloyl chloride with a chiral amine in THF under argon .
    • Melting Point : 228–234°C (decomposed), indicative of high thermal stability due to hydrogen bonding and steric bulk .
    • CHN Analysis : C 70.56%, H 8.71%, N 9.68% (theoretical) vs. experimental C 70.62%, H 8.82%, N 9.65% .

Comparison : The chiral and bulky substituents in Receptor 2 enhance stereoselective binding in biological systems, whereas the 4-chlorobenzyl groups in the target compound prioritize electronic effects over stereochemical complexity .

Rivaroxaban Phthalamide Impurity

  • Core structure: Phthalamide with oxazolidinone and morpholino substituents.
  • Key Data: CAS No.: 1365267-36-2 . Pharmaceutical Role: Byproduct in Rivaroxaban synthesis, necessitating strict purity control .

Comparison: Unlike the target compound, this impurity incorporates heterocyclic moieties (oxazolidinone, morpholino), which confer specific bioactivity and solubility profiles. The 4-chlorobenzyl groups in N¹,N²-bis(4-chlorobenzyl)phthalamide may instead enhance lipophilicity .

Linagliptin Impurity 5

  • Core structure : Phthalamide with purine and quinazoline substituents.
  • Key Data: CAS No.: Not provided, but structurally complex with multiple fused rings .

Comparison : The purine and quinazoline groups in this impurity enable interactions with enzymatic targets (e.g., dipeptidyl peptidase-4), whereas the 4-chlorobenzyl groups in the target compound are more chemically inert, prioritizing stability over bioactivity .

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